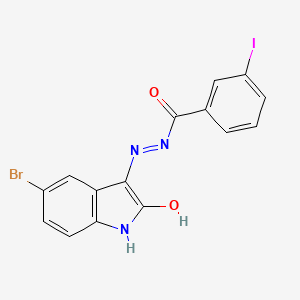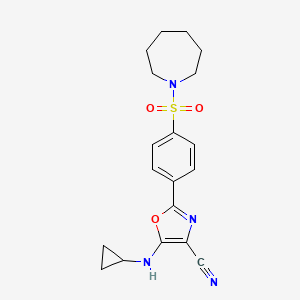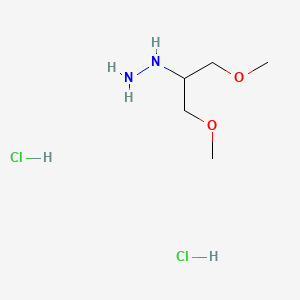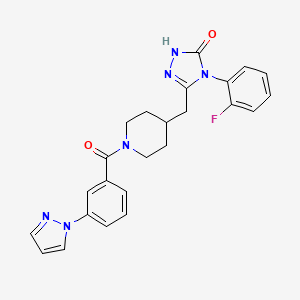![molecular formula C27H27N3O2 B2532602 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one CAS No. 848867-51-6](/img/structure/B2532602.png)
4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O2 and its molecular weight is 425.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The compound 4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one, although not directly referenced in available literature, is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential biological activities. Research into similar compounds has demonstrated a broad interest in the synthesis of heterocyclic derivatives and their evaluation in various biological contexts.
Synthesis of Benzimidazole Derivatives
Benzimidazole derivatives exhibit a wide range of biological activities. A study by Karayel (2021) conducted a detailed analysis of benzimidazole derivatives, including their tautomeric properties, conformations, and anti-cancer properties through density functional theory and molecular docking. This research indicates the significance of structural variations in benzimidazole derivatives for enhancing biological activity.
Antifungal and Antibacterial Agents
Compounds structurally related to this compound have been synthesized and tested for their antifungal and antibacterial properties. For instance, Jafar et al. (2017) explored the antifungal effects of certain heterocyclic compounds, highlighting the potential for these structures in developing antifungal agents.
Synthesis and DFT Studies
The synthesis of pyrimidine derivatives, as explored by Saracoglu et al. (2020), emphasizes the interest in understanding the electronic and structural properties of heterocyclic compounds through quantum chemical calculations. This research can provide insights into the design of new compounds with enhanced biological activities.
Novel Polyimides
Research into novel polyimides derived from aromatic diamines and dianhydride monomers, such as the study by Zhang et al. (2005), demonstrates the applicability of heterocyclic compounds in materials science. These compounds offer exceptional thermal stability and could inspire the synthesis of new materials based on the structure of interest.
Cytotoxicity of Metal Complexes
The study of metal complexes containing benzimidazole ligands by Ghani & Mansour (2011) provides an example of how the structural features of heterocyclic compounds can be exploited to develop potential anticancer agents. The structural and electronic properties of these complexes were extensively characterized, offering a pathway to understanding the activity of similar compounds.
Properties
IUPAC Name |
4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-18-8-9-19(2)20(14-18)16-30-25-7-5-4-6-24(25)28-27(30)21-15-26(31)29(17-21)22-10-12-23(32-3)13-11-22/h4-14,21H,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWNWCSFKVIISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2532520.png)
![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)


![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)




![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(naphthalen-1-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2532532.png)
![3-(4-nitrophenyl)-2-phenyl-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2532538.png)
![Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B2532539.png)

